molecular formula C8H6N2O3 B14700452 Benzoxazole, 2-(nitromethyl)- CAS No. 24998-80-9

Benzoxazole, 2-(nitromethyl)-

Cat. No.: B14700452
CAS No.: 24998-80-9
M. Wt: 178.14 g/mol
InChI Key: BZDWOFCRSSJURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 2-(nitromethyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a nitromethyl group at the second position. This compound is part of the benzoxazole family, known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole, 2-(nitromethyl)- typically involves the reaction of 1,1-dichloro-2-nitroethylene with o-aminophenol. This method provides a straightforward route to construct the benzoxazole system . Another common approach involves the condensation of 2-aminophenol with various aldehydes, acids, and their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-(nitromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoxazole, 2-(nitromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 2-(nitromethyl)- involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

    Benzisoxazole: Features an isoxazole ring fused to a benzene ring.

Uniqueness: Benzoxazole, 2-(nitromethyl)- is unique due to its nitromethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

24998-80-9

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-(nitromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3/c11-10(12)5-8-9-6-3-1-2-4-7(6)13-8/h1-4H,5H2

InChI Key

BZDWOFCRSSJURY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.